1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)-
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Overview
Description
1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)-: is an organic compound that features a seven-membered ring with three double bonds and a five-membered ring with two double bonds. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Cycloheptatriene can be synthesized through several methods. One classical method involves the photochemical reaction of benzene with diazomethane . Another method is the pyrolysis of the adduct of cyclohexene and dichlorocarbene .
Industrial Production Methods: Industrial production of 1,3,5-cycloheptatriene typically involves the Buchner ring enlargement reaction. This process starts with the reaction of benzene with ethyl diazoacetate to form the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to yield 1,3,5-cycloheptatriene 7-carboxylic acid ethyl ester .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Cycloheptatriene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When reacted with oxidizing agents like PCl5, 1,3,5-cycloheptatriene can form the tropylium cation.
Reduction: Reduction reactions can convert 1,3,5-cycloheptatriene into cycloheptane.
Substitution: Substitution reactions often involve electrophilic reagents, leading to the formation of substituted cycloheptatrienes.
Major Products:
Oxidation: Tropylium cation.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptatrienes.
Scientific Research Applications
1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)- has numerous applications in scientific research:
Chemistry: It serves as a ligand in organometallic chemistry and a building block in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)- involves its ability to form stable cations and anions. The compound can undergo reactions that lead to the formation of the tropylium cation, which is aromatic and highly stable . This stability is due to the delocalization of electrons in the cyclic structure, following Hückel’s rule .
Comparison with Similar Compounds
Cyclopentadiene: Another compound with a five-membered ring and two double bonds.
Cycloheptatriene: A seven-membered ring with three double bonds.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness: 1,3,5-Cycloheptatriene, 7-(2,4-cyclopentadien-1-yl)- is unique due to its combination of a seven-membered ring and a five-membered ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
51905-28-3 |
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Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-cyclopenta-2,4-dien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C12H12/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h1-12H |
InChI Key |
BUOOEBFCEWBQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2C=CC=C2 |
Origin of Product |
United States |
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